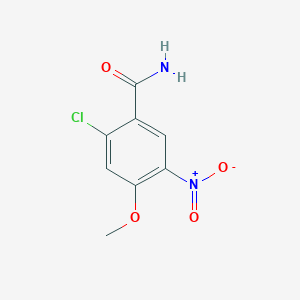
2-Chloro-4-methoxy-5-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-5-nitro-benzamide is an organic compound with the molecular formula C8H7ClN2O4 This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-5-nitro-benzamide typically involves a multi-step process:
Nitration: The starting material, 2-chloro-4-methoxy-benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 5-position of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-Chloro-4-methoxy-5-amino-benzamide.
Hydroxy Derivatives: Oxidation of the methoxy group yields 2-Chloro-4-hydroxy-5-nitro-benzamide.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-5-nitro-benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive compounds.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-4-methoxy-5-nitro-benzamide exerts its effects depends on its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Binding: It may interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and stability.
Comparaison Avec Des Composés Similaires
2-Chloro-4-methoxy-5-amino-benzamide: Similar structure but with an amino group instead of a nitro group.
2-Chloro-4-hydroxy-5-nitro-benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-Chloro-2-methoxy-5-nitro-benzamide: Similar structure but with the chloro and methoxy groups in different positions.
Uniqueness: 2-Chloro-4-methoxy-5-nitro-benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H7ClN2O4 |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-7-3-5(9)4(8(10)12)2-6(7)11(13)14/h2-3H,1H3,(H2,10,12) |
Clé InChI |
HJKPKVHQEQAZFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


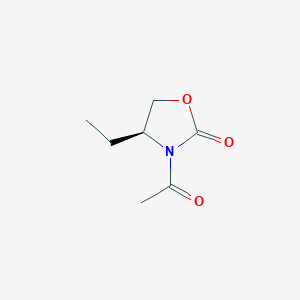

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
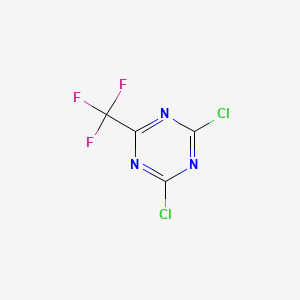
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)

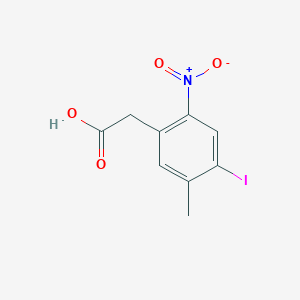

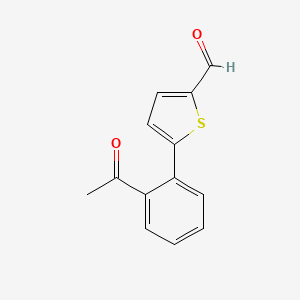

![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)


